

Technical Whitepaper: Potassium 4-Fluorothiophenolate

Author: BenchChem Technical Support Team. **Date:** March 2026

Compound of Interest

Compound Name: 4-Fluorothiophenol potassium salt

CAS No.: 132130-83-7

Cat. No.: B141990

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Executive Summary

Potassium 4-fluorothiophenolate (K-4-FTP) is the activated nucleophilic salt of 4-fluorothiophenol. It is a critical intermediate in the synthesis of fluorinated thioethers, widely utilized in medicinal chemistry for modulating metabolic stability (via fluorine) and lipophilicity.

Critical Sourcing Insight: Unlike stable inorganic salts, Potassium 4-fluorothiophenolate is rarely available as an isolated commercial product due to its high susceptibility to oxidative dimerization (forming bis(4-fluorophenyl) disulfide) and hygroscopicity.

Consequently, this guide pivots from a traditional "supplier list" to a Process-First Sourcing Strategy. We analyze the procurement of the stable precursor (4-Fluorothiophenol) and detail the in-situ generation protocols that define the industry standard.

Technical Profile & Chemical Identity

The active species in reaction is the thiolate anion. Understanding its physicochemical window is essential for reaction design.

Property	Data / Description
Target Species	Potassium 4-fluorothiophenolate
Precursor CAS	371-42-6 (4-Fluorothiophenol)
Precursor Appearance	Colorless to pale yellow liquid
Odor Profile	High Intensity Stench (Sulfur/Garlic-like)
pKa (Thiol)	~6.4 (Acidic relative to alkanethiols due to aryl ring)
Nucleophilicity	High (Soft nucleophile,)
Stability	Thiol: Stable under inert gas. ^{[1][2]} Salt: Unstable; rapid oxidation in air.

Structural Visualization

The para-fluorine atom exerts an inductive electron-withdrawing effect (-I), slightly stabilizing the thiolate negative charge compared to unsubstituted thiophenol, making it a "softer" and highly effective nucleophile for

and transition-metal catalyzed cross-couplings.

Sourcing Landscape & Cost Analysis

Since the isolated salt is not a viable commodity, the "price" of Potassium 4-fluorothiophenolate is calculated based on the Cost of Goods (COGS) of its generation.

Precursor Supply (4-Fluorothiophenol, CAS 371-42-6)

Suppliers are categorized by scale. Prices are estimates based on Q1 2025 market data.

Supplier Tier	Typical Pack Size	Approx. Price (USD)	Purity	Lead Time
R&D Catalog (Sigma, TCI, Alfa)	5g – 25g	\$40 – \$120	98%	2-5 Days
Mid-Scale (Fluorochem, Enamine)	100g – 500g	\$250 – \$600	97%+	1-2 Weeks
Bulk/Process (Custom Chinese CMOs)	1kg – 10kg	\$400 – \$800/kg	95-98%	4-8 Weeks

Base Selection & Cost Impact

The choice of potassium source dictates the reaction kinetics and cost.

- Potassium Carbonate (): Most common. Cheap (\$20/kg). Heterogeneous reaction (requires vigorous stirring).
- Potassium tert-butoxide (): Expensive (\$150/kg). Homogeneous in organic solvents. Used for rapid, low-temperature generation.
- Potassium Hydroxide (): Very cheap. Generates water (requires azeotropic removal or biphasic system).

Experimental Protocol: In-Situ Generation

Directive: Do not attempt to isolate the salt. Generate it immediately prior to the electrophile addition.

Method A: The Heterogeneous Standard (Mild)

Best for

reactions in polar aprotic solvents.

Reagents:

- 4-Fluorothiophenol (1.0 equiv)
- (1.5 equiv, anhydrous, micronized)
- Solvent: DMF, DMSO, or NMP.

Protocol:

- Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
- Charging: Add anhydrous

and the solvent. Sparge with

for 15 minutes to remove dissolved oxygen (Critical to prevent disulfide formation).
- Activation: Add 4-Fluorothiophenol via syringe. The mixture will likely turn yellow, indicating thiolate formation.
- Time: Stir at Room Temperature (RT) for 30 minutes.
- Reaction: Add the electrophile (e.g., aryl halide) directly to this suspension.

Method B: The Homogeneous Rapid Route

Best for Pd-catalyzed C-S coupling (Buchwald-Hartwig).

Protocol:

- Dissolve 4-Fluorothiophenol in Toluene or Dioxane.
- Add Potassium tert-butoxide (

) (1.05 equiv).

- Stir for 5 minutes. The salt forms instantly and is soluble/finely dispersed.
- Add Catalyst (e.g.,

/ Xantphos) and Electrophile.

Mechanism & Workflow Visualization

The following diagram illustrates the decision logic for sourcing and the chemical pathway for generation.



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Caption: Workflow for sourcing and generating the active thiolate species, bypassing direct salt procurement.

Applications & Reaction Pathways

Nucleophilic Aromatic Substitution ()

The potassium salt is an excellent nucleophile for attacking electron-deficient aryl halides (e.g., 4-chloronitrobenzene).

- Advantage: The fluorine on the thiolate does not significantly hinder nucleophilicity but adds metabolic robustness to the final drug scaffold.
- Solvent Effect: Use dipolar aprotic solvents (DMF, DMSO) to solvate the potassium cation (), leaving the thiolate anion "naked" and highly reactive.

Transition Metal Catalysis (C-S Coupling)

Used when the electrophile is unactivated (e.g., simple aryl bromides).

- Catalyst System: Pd(OAc)₂ + Xantphos or BINAP.
- Role of Salt: The pre-formed potassium salt (Method B) often gives higher yields than using weak bases, as it prevents catalyst poisoning by free thiol.

Safety & Handling (Critical)

- Stench Management: 4-Fluorothiophenol has a low odor threshold.
 - Protocol: All work must be performed in a functioning fume hood.
 - Neutralization:[3] Keep a bleach (sodium hypochlorite) bath ready. Wash all glassware with bleach before removing it from the hood to oxidize residual thiol to the odorless sulfonate.
- Toxicity: Thiophenols are toxic by inhalation and skin contact. Double-gloving (Nitrile) is mandatory.

References

- National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 67537, 4-Fluorobenzenethiol. Retrieved from [[Link](#)]
- Prim, D., Campagne, J. M., Joseph, D., & Andrioletti, B. (2002). Palladium-catalyzed reactions of aryl halides with soft, non-organometallic nucleophiles. *Tetrahedron*, 58(11), 2041-2075.

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Sources

- [1. 371-42-6 CAS MSDS \(4-Fluorothiophenol\) Melting Point Boiling Point Density CAS Chemical Properties \[chemicalbook.com\]](#)
- [2. 4-Fluorothiophenol CAS#: 371-42-6 \[m.chemicalbook.com\]](#)
- [3. guidechem.com \[guidechem.com\]](#)
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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com